2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Catalog No.
S3622219
CAS No.
57368-84-0
M.F
C12H14ClNO2
M. Wt
239.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1...

CAS Number

57368-84-0

Product Name

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

IUPAC Name

2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone

Molecular Formula

C12H14ClNO2

Molecular Weight

239.7 g/mol

InChI

InChI=1S/C12H14ClNO2/c1-16-10-4-5-11-9(7-10)3-2-6-14(11)12(15)8-13/h4-5,7H,2-3,6,8H2,1H3

InChI Key

XJPUWRWIBSSPSL-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N(CCC2)C(=O)CCl

Canonical SMILES

COC1=CC2=C(C=C1)N(CCC2)C(=O)CCl

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes a chloro group and a methoxy-substituted tetrahydroquinoline moiety. This compound is part of a broader class of tetrahydroquinoline derivatives known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chloro and methoxy groups enhances its reactivity and biological profile, making it a subject of interest in various research fields.

Electrophilic Scout Fragment for Protein-Ligand Interactions

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, also known as KB02 or 1-(chloroacetyl)-1,2,3,4-tetrahydro-6-quinolinyl methyl ether, is a valuable tool in medicinal chemistry and fragment-based drug discovery [, ]. Due to its electrophilic nature (positively charged), it readily reacts with nucleophilic (negatively charged) sites on proteins. This property makes it a useful scout fragment for researchers to probe protein-ligand interactions []. By studying how KB02 interacts with a protein of interest, scientists can gain insights into the potential binding sites for drug candidates.

Applications in Fragment-Based Drug Design

Fragment-based drug design (FBDD) is a technique for developing new drugs by identifying small, high-affinity binding molecules (fragments) that can later be optimized into potent and selective drugs []. KB02's ability to act as an electrophilic scout fragment makes it particularly useful in the early stages of FBDD []. By identifying potential binding sites on a target protein, KB02 can guide researchers in designing and synthesizing more complex molecules that can exploit these interactions for therapeutic purposes.

Investigating Protein Function

Beyond its role in FBDD, 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can also be used as a chemical tool to investigate protein function. By selectively modifying specific amino acids within a protein through its electrophilic properties, researchers can probe the role of these residues in protein activity []. This approach can provide valuable insights into the mechanisms by which proteins work.

  • Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, which can modify the compound's properties and enhance its biological activity.
  • Reduction: Under reducing conditions, 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be converted into more saturated derivatives, which may exhibit different pharmacological properties .
  • Oxidation: The compound can also undergo oxidation to yield quinoline derivatives, which may have distinct biological activities compared to the parent compound.

Research indicates that 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that tetrahydroquinoline derivatives can possess antimicrobial effects against a range of pathogens.
  • Anticancer Activity: There is ongoing research into the anticancer potential of this compound and its analogs, focusing on their mechanisms of action against cancer cells .
  • Neuropharmacological Effects: Compounds with similar structures have been investigated for their interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

The synthesis of 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves:

  • Starting Materials: The synthesis begins with readily available precursors such as 6-methoxy-tetrahydroquinoline.
  • Chlorination: The introduction of the chloro group can be achieved through electrophilic chlorination methods using reagents like thionyl chloride or phosphorus pentachloride.
  • Acetylation: The final product is often obtained via acetylation reactions involving acetyl chloride or acetic anhydride in the presence of a base to facilitate the formation of the ethanone functional group .

The applications of 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one are diverse:

  • Pharmaceutical Development: This compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals targeting various diseases due to its bioactive properties .
  • Research Tool: It is utilized in scientific research to explore structure–activity relationships and develop new therapeutic agents .

Interaction studies focus on understanding how 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one interacts with biological targets:

  • Receptor Binding: Investigations into its binding affinity for neurotransmitter receptors (e.g., serotonin receptors) reveal insights into its potential neuropharmacological effects .
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways, offering therapeutic avenues for drug development.

The uniqueness of 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be highlighted through comparison with similar compounds:

Compound NameStructureUnique Features
1-(Chloroacetyl)-1,2,3,4-tetrahydroquinolineStructureLacks methoxy group; different biological profile
2-Methyl-6-methoxy-tetrahydroquinolineStructureMethyl instead of chloro; altered reactivity
6-Methoxy-tetrahydroquinolineStructureNo chloro substitution; baseline for comparison

These comparisons underscore how variations in substitution patterns influence the reactivity and biological activity of these compounds.

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-20-2023
Zhang et al. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16. Nature Chemical Biology, doi: 10.1038/s41589-019-0279-5, published online 17 June 2019

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